1-Benzyl-1H-indole-5-carboxamidine
Description
1-Benzyl-1H-indole-5-carboxamidine is a synthetic indole derivative characterized by a benzyl group attached to the nitrogen atom of the indole core and a carboxamidine functional group at the C5 position. The carboxamidine moiety (C(=NH)NH₂) imparts unique electronic and hydrogen-bonding properties, distinguishing it from carboxylic acids or amides commonly found in related compounds.
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-benzylindole-5-carboximidamide |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-6-7-15-13(10-14)8-9-19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,17,18) |
InChI Key |
LHXHNJWJHADGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-1H-indole-5-carboxamidine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
1-Benzyl-1H-indole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Scientific Research Applications
1-Benzyl-1H-indole-5-carboxamidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indole-5-carboxamidine involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzyl-1H-indole-5-carboxamidine and analogous indole derivatives:
Key Observations:
Functional Group Influence: The carboxamidine group in the target compound is more basic than carboxylic acids or amides, enabling stronger electrostatic interactions with biological targets. This contrasts with the carboxylic acid derivatives (e.g., compound 15), which are typically deprotonated at physiological pH, forming anions that may interact with cationic enzyme pockets . Amide derivatives (e.g., compound 6c) exhibit moderate cholinesterase inhibition, suggesting that the carboxamidine group could enhance binding to similar targets due to its ability to act as both hydrogen bond donor and acceptor .
Substituent Effects: Benzyl vs. Methyl at N1: The benzyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in 1-Methyl-1H-indole-5-carboxylic acid. This may improve membrane permeability but could reduce solubility . Chlorine Substitution: Compound 6c, featuring a 3-chloro-benzyl group, showed enhanced BuChE inhibition compared to non-halogenated analogs, highlighting the role of electron-withdrawing substituents in modulating activity .
Positional Isomerism: The synthesis of 5-Benzyloxy-1H-indole-2-carboxylic acid (15) demonstrates that substituent placement (e.g., benzyloxy at C5 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
